molecular formula C11H15N B13570443 5-Phenylpent-4-en-1-amine

5-Phenylpent-4-en-1-amine

Cat. No.: B13570443
M. Wt: 161.24 g/mol
InChI Key: PNXDDJPALLQFMY-WEVVVXLNSA-N
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Description

5-Phenylpent-4-en-1-amine, with the CAS number 122333-71-5, is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . Its structure features a phenyl group and an amine-terminated alkyl chain, connected by a pentenyl linker, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compounds with structural similarities, such as the trans-N-methyl derivative, have been referenced in synthetic chemistry literature, highlighting the relevance of this chemical scaffold in research . This amine belongs to a class of compounds known as Mannich bases, which are recognized as privileged structures in drug discovery due to their diverse biological activities . Mannich bases are extensively studied for their potential applications, including serving as antimicrobial, anticancer, and anticonvulsant agents . The primary amine functionality makes 5-Phenylpent-4-en-1-amine a versatile building block for further chemical modifications. It can be used to create more complex molecules, such as secondary and tertiary amines, or incorporated into larger molecular frameworks. Researchers can employ this compound in the synthesis of novel chemical entities for screening against biological targets, as well as in material science applications. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-5-phenylpent-4-en-1-amine

InChI

InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+

InChI Key

PNXDDJPALLQFMY-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCN

Canonical SMILES

C1=CC=C(C=C1)C=CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of 5-Phenylpent-4-en-1-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and regulatory differences between 5-Phenylpent-4-en-1-amine and related compounds:

Property 5-Phenylpent-4-en-1-amine 5-Methylhex-4-en-1-amine 4-Penten-1-amine N-(Diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine
Molecular Formula C₁₁H₁₅N (inferred) C₇H₁₅N C₅H₁₁N C₂₅H₂₄N₂O (inferred)
Molecular Weight ~149.25 g/mol (calculated) 113.20 g/mol 85.15 g/mol ~368.47 g/mol (calculated)
Substituents Phenyl group at C5 Methyl group at C5 No substituents (simple amine) Diphenylmethylene and 4-methoxyphenyl groups
HS Code 2921199090 (inferred) Not specified 2921199090 Not specified
Key Features Aromatic, unsaturated Aliphatic, branched Simplest unsaturated amine Complex derivative with multiple aryl groups

Key Observations :

  • The phenyl group in 5-Phenylpent-4-en-1-amine increases molecular weight and lipophilicity compared to 4-Penten-1-amine and 5-Methylhex-4-en-1-amine.
  • The HS code 2921199090 (shared with 4-Penten-1-amine) classifies it under "other acyclic monoamines," indicating similar regulatory handling for trade, including a 6.5% MFN tariff and 9.0% tax rebate rate .
Solubility and Reactivity :
  • 4-Penten-1-amine : As a simple unsaturated amine, it is likely more soluble in polar solvents (e.g., water) compared to phenyl-substituted analogs due to reduced steric hindrance and lower molecular weight.
  • 5-Phenylpent-4-en-1-amine : The phenyl group reduces water solubility but enhances solubility in organic solvents. The double bond at C4 may participate in addition reactions, similar to 4-Penten-1-amine.
  • 5-Methylhex-4-en-1-amine: Safety data indicate precautions for skin/eye irritation, including washing with soap and water upon contact .
Analytical Methods :

Analytical techniques such as GC-MS, HPLC, and NMR are commonly used for identification and quantification of acyclic amines . The phenyl group in 5-Phenylpent-4-en-1-amine would produce distinct spectroscopic signatures (e.g., aromatic proton signals in ¹H NMR) compared to non-aromatic analogs.

Q & A

Q. What are the common synthetic routes for 5-Phenylpent-4-en-1-amine, and how can purity be ensured?

Answer: Synthesis typically involves multi-step organic reactions such as nucleophilic substitution, catalytic hydrogenation, or Wittig-like olefination to introduce the pentenylamine backbone. For example, intermediates like 5-phenylpent-4-enal can be converted to the amine via reductive amination using NaBH3_3CN or Pd/C hydrogenation . Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 5.3–5.7 ppm for the alkene protons). Residual solvents are quantified via GC-MS .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm alkene geometry and amine proton environments (e.g., δ 1.5–2.5 ppm for methylene groups adjacent to the amine) .
  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving stereochemistry. Twinning or disorder in crystals can be addressed with the TWIN/BASF commands in SHELX .
  • IR spectroscopy : Confirm amine N-H stretches (~3300 cm1^{-1}) and alkene C=C (~1650 cm1^{-1}) .

Q. Table 1: Key Characterization Techniques

TechniqueParameters/PeaksApplication
1^1H NMRδ 5.3–5.7 ppm (alkene), δ 1.5–2.5 ppm (CH2_2)Confirm backbone structure
X-ray (SHELXL)R-factor < 5%, Hooft y < 0.3Resolve stereochemical ambiguity
HPLCC18 column, 0.1% TFA in mobile phasePurity >98%

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Answer: Discrepancies in bioactivity (e.g., IC50_{50} variations in enzyme inhibition assays) require cross-validation using orthogonal methods:

  • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Isothermal Titration Calorimetry (ITC) to assess thermodynamic binding parameters .
  • Control for experimental variables (pH, ionic strength, solvent traces) that may interfere with assay readouts .

Q. What computational strategies are effective for studying interactions between 5-Phenylpent-4-en-1-amine and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms). Validate with free-energy perturbation (FEP) calculations .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulations (50 ns, NPT ensemble) to analyze conformational stability of ligand-receptor complexes .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with antimicrobial activity .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (temperature, catalyst loading, solvent polarity).
  • Microwave-assisted synthesis : Reduces reaction time for steps like amide coupling (e.g., 80°C, 30 min vs. 24 hrs conventional) .
  • Chiral resolution : Employ Chiralpak AD-H columns or enzymatic kinetic resolution to isolate enantiomers .

Q. What advanced techniques are used to analyze stereochemical effects on bioactivity?

Answer:

  • Circular Dichroism (CD) : Detect Cotton effects to confirm enantiomer-specific interactions with chiral biomolecules.
  • VCD (Vibrational CD) : Resolve absolute configuration when crystallography is impractical .
  • Synchrotron XRD : High-resolution data collection (<1 Å) to refine electron density maps for minor enantiomers .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) per Journal of Organic Chemistry standards .
  • Data validation : Use CIF-checking tools (e.g., checkCIF) for crystallographic data and report Rint_{int} values .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity screening before in vivo studies .

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